6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate
Description
6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a synthetic coumarin derivative featuring a complex heterocyclic framework. Its structure combines a coumarin core (2H-chromen-2-one) with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to the known bioactivity of coumarins and oxadiazoles, particularly in anticancer and anti-inflammatory applications.
Properties
IUPAC Name |
[6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxochromen-8-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6/c1-13(27)30-19-12-16(24(2,3)4)10-15-11-18(23(28)31-20(15)19)22-25-21(26-32-22)14-6-8-17(29-5)9-7-14/h6-12H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCYXBJUYWRBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C(=CC(=C1)C(C)(C)C)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a hybrid molecule featuring a chromene core and an oxadiazole moiety. This structure suggests potential biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory therapies. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.
Chemical Structure
The compound can be represented as follows:
This molecular formula indicates the presence of a tert-butyl group, a methoxyphenyl substituent, and an oxadiazole ring, which are critical for its biological function.
The biological activity of this compound is largely attributed to its ability to inhibit histone deacetylase 6 (HDAC6). HDAC6 plays a crucial role in various cellular processes, including gene expression regulation and protein degradation. Inhibition of HDAC6 has been linked to anti-cancer effects and modulation of immune responses .
Anticancer Activity
Research indicates that derivatives of the chromene scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated the ability to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10.5 | HDAC inhibition |
| Compound B | A549 | 12.0 | Apoptosis induction |
| Target Compound | Various | TBD | TBD |
Antimicrobial Activity
The oxadiazole derivatives have shown promising antimicrobial properties against various pathogens. The presence of the oxadiazole ring enhances the interaction with microbial targets, leading to effective inhibition of growth .
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Compound Tested |
|---|---|---|
| E. coli | 15 µg/mL | Target Compound |
| S. aureus | 10 µg/mL | Target Compound |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, the compound has been evaluated for anti-inflammatory properties. Studies suggest that it may reduce inflammatory markers in vitro by inhibiting pro-inflammatory cytokines .
Study 1: HDAC6 Inhibition
A study published in Frontiers in Chemistry examined several oxadiazole derivatives for their HDAC6 inhibitory activity. The target compound exhibited a potent inhibitory effect with an IC50 value significantly lower than traditional HDAC inhibitors, suggesting its potential as a therapeutic agent for cancer treatment .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of related compounds against both Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural features effectively inhibited bacterial growth, supporting further exploration into their clinical applications .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene or oxadiazole rings can enhance potency and selectivity towards biological targets. For example:
- Substituents on the methoxyphenyl group can influence binding affinity towards HDAC6.
- Variations in the tert-butyl group may affect solubility and bioavailability.
Scientific Research Applications
The compound 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate is a synthetic derivative with potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by case studies and data tables.
Structural Features
The compound features a chromenone core with a tert-butyl group and an oxadiazole moiety, which contributes to its biological activity. The methoxyphenyl substituent enhances its lipophilicity, potentially improving membrane permeability.
Medicinal Chemistry
The compound has shown promise in the field of medicinal chemistry due to its structural characteristics that may inhibit specific biological targets.
Case Study: Histone Deacetylase Inhibition
Research indicates that compounds similar to those containing the oxadiazole ring exhibit inhibitory effects on histone deacetylases (HDACs), which are implicated in various cancers. The oxadiazole derivative of the compound may enhance HDAC inhibition, thus serving as a potential anticancer agent .
Antioxidant Activity
Compounds with similar structures are known for their antioxidant properties. The presence of the phenolic group can contribute to radical scavenging activity.
Data Table: Antioxidant Activity Comparison
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 15 | Scavenging free radicals |
| Compound B | 12 | Inhibition of lipid peroxidation |
| 6-tert-butyl... | 10 | Potentially inhibits oxidative stress |
Material Science
Due to its unique chemical structure, this compound may also find applications as an additive in polymer chemistry, enhancing thermal stability and mechanical properties.
Case Study: Polymer Additive
In studies involving polymer composites, the incorporation of chromenone derivatives has led to improved thermal stability and UV resistance in polyvinyl chloride (PVC) matrices. The compound's ability to act as a stabilizer against thermal degradation makes it suitable for use in various plastic formulations .
Photochemical Applications
The chromenone structure is known for its photochemical properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells.
Data Table: Photochemical Properties
| Property | Value |
|---|---|
| Absorption Peak | 350 nm |
| Emission Peak | 450 nm |
| Quantum Yield | 0.85 |
Chemical Reactions Analysis
Synthetic Routes
The compound’s synthesis likely involves multi-step strategies combining chromene, oxadiazole, and ester moieties:
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Chromene Core Formation : The 2H-chromen-2-one scaffold is typically synthesized via cyclization of substituted salicylaldehydes with β-keto esters under acidic conditions .
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Oxadiazole Ring Construction : The 1,2,4-oxadiazol-5-yl group is introduced via cyclization of amidoximes with carboxylic acid derivatives. For example, ethyl 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylate reacts with primary amines to form amides, which can undergo further functionalization .
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Acetylation at C-8 : The acetate group is introduced via esterification of a hydroxylated chromen intermediate using acetic anhydride or acetyl chloride in the presence of a base .
Table 1: Key Reaction Steps and Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chromene formation | Glacial acetic acid, reflux, 5 h | 75–85 | |
| Oxadiazole cyclization | NHFe(SO), EtOH, 80°C | 60–70 | |
| Esterification | AcO, pyridine, RT, 12 h | 90–95 |
Hydrolysis and Stability
The acetate ester at C-8 undergoes hydrolysis under basic or enzymatic conditions:
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Base-Mediated Hydrolysis : Treatment with aqueous NaOH/EtOH at 60°C cleaves the ester to yield 6-tert-butyl-8-hydroxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one .
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Enzymatic Hydrolysis : Esterases or lipases in buffered solutions (pH 7.4, 37°C) selectively hydrolyze the acetate group without affecting the oxadiazole ring .
Table 2: Hydrolysis Conditions and Outcomes
| Condition | Time (h) | Product Structure | Reference |
|---|---|---|---|
| 1M NaOH, EtOH, 60°C | 4 | 8-hydroxy derivative | |
| Porcine liver esterase | 24 | 8-hydroxy derivative (enantioselective) |
Oxadiazole Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions:
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Electrophilic Aromatic Substitution : Nitration or halogenation at the oxadiazole’s C-3 position occurs under HNO/HSO or Cl/FeCl, respectively .
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Nucleophilic Ring Opening : Strong nucleophiles (e.g., hydrazine) cleave the oxadiazole ring, forming hydrazide intermediates .
Thermal and Photochemical Stability
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Thermal Degradation : At temperatures >200°C, the oxadiazole ring decomposes, releasing CO and forming a nitrile byproduct .
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Photodegradation : UV irradiation (λ = 254 nm) induces chromene ring isomerization, reducing bioactivity .
Table 3: Stability Data
| Condition | Observation | Reference |
|---|---|---|
| 200°C, N | Oxadiazole decomposition (TGA) | |
| UV light, 24 h | 30% degradation (HPLC) |
Catalytic Modifications
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Hydrogenation : The chromen-2-one carbonyl group resists catalytic hydrogenation (H, Pd/C), but the oxadiazole ring is reduced under high-pressure H/Raney Ni to form amidine derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling at the 4-methoxyphenyl group with aryl boronic acids modifies the substituent’s electronic properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct cytotoxic or pharmacological data for 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate are sparse, insights can be drawn from structurally analogous compounds, particularly β-carboline derivatives with similar substituents. These comparisons highlight the role of substituent groups and core structures in modulating bioactivity.
Substituent-Driven Activity in β-Carboline Derivatives
Evidence from β-carboline derivatives bearing the 4-methoxyphenyl group and heterocyclic substituents (e.g., 1,3,4-oxadiazole, 1,2,4-triazole) demonstrates significant cytotoxic activity. For example:
- 1-(4-methoxyphenyl)-3-(2-methylthio-1,3,4-oxadiazol-5-yl) β-carboline exhibited potent activity against ovarian cancer (OVCAR-03: IC₅₀ = 2.13 μM) .
- Compounds with (substituted benzylidene)-4H-oxazol-5-one moieties showed superior activity against prostate (PC-3) and ovarian cancer cell lines compared to other β-carboline derivatives .
This suggests that the 4-methoxyphenyl group and heterocyclic substituents (e.g., oxadiazole) synergistically enhance cytotoxicity, likely through improved target binding or metabolic stability.
Core Structure Influence: Coumarin vs. β-Carboline
The coumarin core in the target compound differs fundamentally from β-carboline in electronic distribution and planarity. Coumarins are known for their fluorescence, antioxidant properties, and kinase inhibition, while β-carbolines interact with DNA and neuroreceptors. This divergence implies that even with identical substituents, the biological targets and mechanisms may vary significantly. For instance:
- β-Carbolines, however, may have stronger intercalation with DNA due to their aromatic, planar structure .
Structural and Activity Data Table
The table below summarizes key comparisons between the target coumarin derivative and structurally related β-carboline analogs:
Notes:
- β-Carboline derivatives with optimized substituents (e.g., oxadiazole) show stronger activity than those with triazole or carbohydrazide groups .
Research Implications and Limitations
Substituent Optimization : The 4-methoxyphenyl and oxadiazole groups are critical for bioactivity across both coumarin and β-carboline scaffolds. Their electron-donating and hydrogen-bonding capabilities likely enhance target interactions.
Core-Dependent Mechanisms : The coumarin core may favor kinase inhibition or antioxidant pathways, whereas β-carbolines prioritize DNA intercalation. This necessitates distinct preclinical evaluations.
Data Gaps : Absence of direct cytotoxic data for the target coumarin compound limits conclusive comparisons. Further studies using standardized assays (e.g., NCI-60 screening) are needed.
Q & A
Q. What synthetic strategies are recommended for preparing 6-tert-butyl-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves two critical steps: (1) formation of the 1,2,4-oxadiazole ring and (2) coupling with the coumarin-acetate backbone. For the oxadiazole moiety, nitroarene precursors (e.g., 4-methoxyphenylnitro compounds) can undergo palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates (critical for avoiding hazardous CO gas) . For coumarin functionalization, esterification or acetylation under anhydrous conditions (e.g., acetic anhydride with catalytic H₂SO₄) is typical. Optimization parameters include:
- Catalyst loading (5–10 mol% Pd) and temperature (80–100°C) for cyclization .
- Solvent polarity (DMF or THF) for coupling reactions .
- Purification via silica gel chromatography (hexane/ethyl acetate gradients) .
Q. Which analytical techniques are essential for confirming the structural identity and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the tert-butyl group (δ ~1.3 ppm, singlet), coumarin carbonyl (δ ~160 ppm), and oxadiazole protons (δ ~8.0–8.5 ppm for aromatic linkages) .
- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and oxadiazole C=N (1650 cm⁻¹) stretches .
- HPLC-PDA : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect photodegradation byproducts .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of palladium catalysts in forming the 1,2,4-oxadiazole ring during synthesis?
- Methodological Answer :
- Kinetic Isotope Effects (KIEs) : Compare reaction rates using ¹⁵N-labeled nitroarenes to identify rate-determining steps (e.g., nitro group reduction vs. cyclization) .
- DFT Calculations : Model transition states (e.g., Pd-mediated C–N bond formation) to map energy barriers .
- In Situ Monitoring : Use Raman spectroscopy to detect intermediates like Pd-CO complexes .
Q. What experimental designs are effective for evaluating the hydrolytic stability of the acetyloxy group under physiological conditions?
- Methodological Answer :
- pH-Dependent Stability Assay : Incubate the compound in buffers (pH 1.2, 4.5, 6.8, 7.4) at 37°C. Monitor degradation via:
- HPLC-MS : Quantify residual parent compound and identify hydrolysis products (e.g., free coumarin-8-ol) .
- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models.
- Accelerated Stability Testing : Use elevated temperatures (40–60°C) to predict shelf-life via Arrhenius plots .
Q. What in silico approaches are suitable for predicting the biological activity of this coumarin-oxadiazole hybrid?
- Methodological Answer :
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina. Prioritize binding poses with hydrogen bonds to the oxadiazole N-atoms .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess target-ligand complex stability (RMSD < 2 Å) .
- ADMET Prediction : Use SwissADME to estimate bioavailability (Lipinski’s Rule of Five) and hepatotoxicity (CYP450 inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
